molecular formula C12H13N3OS2 B2490019 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-75-4

3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2490019
CAS RN: 393567-75-4
M. Wt: 279.38
InChI Key: IMRGVMOHHQHLCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide" involves the coupling of thiadiazole scaffolds with benzamide groups to form Schiff’s bases. A notable method includes a facile, solvent-free synthesis under microwave irradiation, highlighting a trend towards more efficient and environmentally friendly synthetic approaches (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives within this chemical family is confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. Structural analysis is critical for understanding the interaction of these compounds with biological targets and their overall biological activity.

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions that are crucial for their biological activities. For instance, the oxidative dimerization of thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles represents a significant reaction pathway for synthesizing these compounds. This method showcases the versatility and reactivity of thioamides when exposed to electrophilic reagents or oxidative conditions (Takikawa et al., 1985).

Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

A study focused on the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. These compounds, containing the thiadiazole scaffold and benzamide groups, have shown promising anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggest a probable mechanism of action for these compounds, highlighting their potential as anticancer agents. Additionally, ADMET properties predicted good oral drug-like behavior for these synthesized compounds, indicating their feasibility as pharmaceutical candidates (Tiwari et al., 2017).

Synthesis and Characterization for Medicinal Chemistry

Research on the synthesis of thiadiazolobenzamide compounds, including their nickel (Ni) and palladium (Pd) complexes, has been conducted to understand their structural properties. These studies involve characterizing these compounds through various spectroscopic methods, offering insights into their potential applications in medicinal chemistry and drug design. The formation of new bonds between sulfur and nitrogen atoms, creating five-membered rings, was a significant finding, demonstrating the compounds' complex chemistry and potential utility in developing new pharmaceuticals (Adhami et al., 2012).

properties

IUPAC Name

3,4-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-7-4-5-9(6-8(7)2)10(16)13-11-14-15-12(17-3)18-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGVMOHHQHLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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